molecular formula C22H26N2O3 B14441268 4-Propionyl-4'-n-heptanoyloxyazobenzene CAS No. 76204-65-4

4-Propionyl-4'-n-heptanoyloxyazobenzene

Cat. No.: B14441268
CAS No.: 76204-65-4
M. Wt: 366.5 g/mol
InChI Key: MLESXCMZPBJKKZ-UHFFFAOYSA-N
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Description

4-Propionyl-4’-n-heptanoyloxyazobenzene is an organic compound with the molecular formula C22H26N2O3 and a molecular weight of 366.4534 . It is a member of the azobenzene family, which is known for its photoresponsive properties. Azobenzenes are widely studied for their ability to undergo reversible photoisomerization, making them useful in various applications such as molecular switches and liquid crystal displays.

Preparation Methods

The synthesis of 4-Propionyl-4’-n-heptanoyloxyazobenzene typically involves the reaction of 4-aminobenzene derivatives with appropriate acylating agents. The synthetic route generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

4-Propionyl-4’-n-heptanoyloxyazobenzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Propionyl-4’-n-heptanoyloxyazobenzene has several scientific research applications:

    Chemistry: It is used as a photoresponsive material in the study of molecular switches and light-driven molecular machines.

    Biology: The compound’s photoisomerization properties are exploited in the development of light-controlled biomolecular interactions and drug delivery systems.

    Medicine: Research is ongoing into its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.

    Industry: It is used in the formulation of liquid crystal displays and other optoelectronic devices

Mechanism of Action

The primary mechanism by which 4-Propionyl-4’-n-heptanoyloxyazobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in molecular conformation, affecting the compound’s physical and chemical properties. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the modulation of molecular interactions within complex systems .

Comparison with Similar Compounds

4-Propionyl-4’-n-heptanoyloxyazobenzene can be compared with other azobenzene derivatives such as:

The uniqueness of 4-Propionyl-4’-n-heptanoyloxyazobenzene lies in its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and photochemistry.

Properties

CAS No.

76204-65-4

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] heptanoate

InChI

InChI=1S/C22H26N2O3/c1-3-5-6-7-8-22(26)27-20-15-13-19(14-16-20)24-23-18-11-9-17(10-12-18)21(25)4-2/h9-16H,3-8H2,1-2H3

InChI Key

MLESXCMZPBJKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Origin of Product

United States

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